3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
3-[1-(3-Methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound featuring a benzimidazole core substituted at position 1 with a 3-methoxybenzyl group and at position 2 with a pyridinone moiety. The benzimidazole ring system is known for its pharmacological relevance, particularly in antiviral and anticancer research . Pyridinone, a lactam derivative, contributes hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
3-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-15-7-4-6-14(12-15)13-23-18-10-3-2-9-17(18)22-19(23)16-8-5-11-21-20(16)24/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDZHZPUEWDDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methoxybenzyl group and the pyridinone ring. Key steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxybenzyl Group: This step involves the alkylation of the benzimidazole core with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Pyridinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves the reaction of 3-methoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst such as zinc chloride. The process often requires refluxing the mixture in ethanol, followed by purification steps to obtain the desired product in crystalline form suitable for analysis.
Biological Activities
Research indicates that benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of benzimidazole derivatives. The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Antifungal Properties : The antifungal activity of similar compounds has been documented, indicating that this derivative could also possess efficacy against fungal infections.
- Anticancer Potential : Benzimidazole derivatives have been studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial activity of various benzimidazole derivatives. The compound was tested against multiple bacterial strains using standard disk diffusion methods. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study published in a peer-reviewed journal, researchers explored the anticancer properties of similar benzimidazole compounds. They found that these compounds could effectively inhibit the growth of specific cancer cell lines. Further investigations revealed that the mechanism involved apoptosis induction and cell cycle arrest.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | [Research Study A] |
| Antifungal | Moderate activity | [Research Study B] |
| Anticancer | Cell growth inhibition | [Research Study C] |
Mechanism of Action
The mechanism of action of 3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and distinguishing features:
Key Observations
Substituent Effects on Physicochemical Properties :
- Electron-donating groups (e.g., methoxy in the target compound) may improve solubility but reduce metabolic stability.
- Electron-withdrawing groups (e.g., Cl, F, CF₃) enhance stability and binding affinity to hydrophobic targets but may decrease solubility .
- Steric effects : The tert-butyl group in CAS 860787-78-6 introduces significant bulk, likely affecting pharmacokinetic properties like absorption and distribution .
Synthetic Accessibility :
- highlights that benzimidazol-2-one derivatives are typically synthesized via alkylation of benzimidazol-2-one with substituted benzyl bromides. The tert-butyl and trifluoromethyl analogs may require specialized catalysts or conditions due to steric or electronic challenges.
The trifluoromethyl derivative (CAS 860784-70-9) could serve as a probe for studying fluorine-specific interactions in drug design .
Commercial Availability :
- Several analogs (e.g., CAS 860787-78-6, CAS 860784-70-9) are marked as discontinued or available only in small quantities, limiting their practical use .
Biological Activity
3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
The biological activity of benzimidazole derivatives, including this compound, is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of various enzymes involved in cancer progression and microbial resistance.
- Intercalation with DNA : Benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Microtubule Inhibition : Similar to other benzimidazoles, this compound may inhibit microtubule polymerization, affecting cell division.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with benzimidazole structures demonstrated potent inhibitory effects on cancer cell lines, including:
- IC50 Values : The compound showed effective IC50 values against various cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 17 ± 3 |
| SNU16 | 77.4 ± 6.2 |
| KG1 | 25.3 ± 4.6 |
These results suggest that the compound may target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) were determined for various strains, revealing significant antibacterial effects.
| Bacterial Strain | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.018 |
| Escherichia coli | 0.025 |
These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .
Case Studies
Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the effectiveness of a benzimidazole derivative similar to our compound. Results indicated a partial response in a subset of patients, leading to further investigation into dosage optimization and combination therapies .
- Antimicrobial Efficacy Against Resistant Strains : Another study focused on the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity, suggesting potential use in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone?
- Methodological Answer : The compound can be synthesized via condensation reactions. A benzimidazole precursor (e.g., 2-(pyridin-2-yl)-1H-benzimidazole) is reacted with 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxybenzyl group at the N1 position . Purification typically involves column chromatography, and structural validation is achieved via NMR, IR, and mass spectrometry .
Q. How is the compound characterized for structural integrity and purity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : To validate empirical formula accuracy .
- Thermogravimetric analysis (TGA) : For thermal stability assessment .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for benzimidazole derivatives. Key precautions include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
- Immediate decontamination with water for spills or exposure .
- Work in a fume hood to prevent inhalation of fine particles .
Advanced Research Questions
Q. How does the 3-methoxybenzyl substituent influence the compound’s electronic and steric properties in biological interactions?
- Methodological Answer : Computational tools (DFT, molecular docking) can model electronic effects (e.g., methoxy group electron donation) and steric hindrance. Compare binding affinities of analogs with varying substituents (e.g., 4-chlorobenzyl vs. 3-methoxybenzyl) using surface plasmon resonance (SPR) or crystallography . Pyridinone derivatives with arylthio groups have shown enhanced HIV-1 RT inhibition, suggesting substituent polarity and size are critical .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .
- Dose-response curves : Assess activity across multiple concentrations to identify assay-specific artifacts .
- Orthogonal assays : Cross-validate results using enzymatic inhibition (e.g., RT inhibition) and cell-based replication assays .
Q. What strategies optimize crystallographic refinement for this compound, especially with potential disorder in the methoxybenzyl group?
- Methodological Answer :
- Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., methoxy rotation) .
- Validate refinement with R-factor convergence and difference density maps .
- For twinned crystals, employ SHELXD or SHELXE for structure solution .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Synthesize analogs with variations in:
- Benzimidazole core : Replace pyridinone with quinazolinone .
- Substituent positions : Test 2-, 4-, or 5-methoxybenzyl derivatives .
- Evaluate selectivity via kinase profiling panels or off-target binding assays .
Q. What analytical methods address discrepancies between calculated and observed elemental analysis data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
